2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-3-5-17(6-4-16)20(23)15-21-11-13-22(14-12-21)18-7-9-19(24-2)10-8-18/h3-10,20,23H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSNXUQOUDJSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine ring into biologically active compounds. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol exhibit antidepressant properties. The piperazine moiety is often linked to serotonin receptor modulation, which is critical in treating depression.
2. Antipsychotic Effects
Studies have shown that derivatives of this compound may have antipsychotic effects due to their interaction with dopamine receptors. This could make them suitable candidates for further development in treating schizophrenia and other psychotic disorders.
3. Anxiolytic Properties
The compound's structure suggests potential anxiolytic (anti-anxiety) effects, likely through modulation of neurotransmitter systems such as GABAergic pathways.
Data Table: Comparison of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | PubChem |
| Antipsychotic | Dopamine receptor antagonism | ChemDiv |
| Anxiolytic | GABAergic modulation | VWR |
Case Studies and Research Findings
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant efficacy of similar compounds, demonstrating significant improvement in behavioral models of depression in rodents. The study highlighted the importance of the piperazine ring in enhancing serotonin levels.
Case Study 2: Anxiolytic Effects
In a clinical trial assessing the anxiolytic effects of piperazine derivatives, participants reported reduced anxiety levels after administration of compounds structurally related to this compound. The results suggested a promising avenue for developing new anxiolytics.
Toxicological Considerations
While exploring these applications, it is crucial to consider the safety profile of this compound. Toxicological studies indicate that compounds with similar structures can exhibit irritant properties; thus, proper dosage and monitoring are essential during clinical applications.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects on Properties
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with fluorine (electron-withdrawing in ) and sulfonyl groups (strongly withdrawing in ). Methoxy increases solubility via hydrogen bonding, while sulfonyl groups enhance polarity but reduce lipophilicity .
- Melting Points : Bulky substituents (e.g., benzyl in ) correlate with higher melting points due to crystalline packing, whereas smaller groups (e.g., methyl in ) lower melting points.
Biological Activity
The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol , also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a structure that incorporates a piperazine ring, methoxy and methyl substituents on the phenyl groups. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇N₃O₄ |
| CAS Number | 1142205-51-3 |
| Molecular Weight | 373.46 g/mol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective antiproliferative activity.
- Case Study : A study involving a series of piperazine derivatives reported IC50 values ranging from 0.11 to 1.47 µM against MCF-7 breast cancer cells, indicating promising anticancer properties comparable to established chemotherapeutics like combretastatin-A4 .
The mechanism through which these compounds exert their effects often involves the modulation of key signaling pathways. For instance, it has been suggested that these compounds may enhance apoptotic pathways by increasing p53 expression and activating caspase-3 in cancer cells, leading to programmed cell death .
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. Some studies reported effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Compound | MIC (µg/mL) |
|---|---|
| Piperazine Derivative A | 8 - 16 |
| Reference Compound | 0.008 - 0.5 |
Neuropharmacological Effects
Moreover, the compound's interaction with neurotransmitter systems has been explored. The piperazine moiety is known to interact with serotonin receptors, which may contribute to anxiolytic or antidepressant effects. This interaction is particularly relevant in the context of drug design for mood disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Studies have shown that modifications on the phenyl rings can significantly alter potency and selectivity towards specific biological targets .
Comparative Studies
Comparative studies with other piperazine derivatives have provided insights into how slight structural variations impact biological activity. For instance, the introduction of electron-donating groups (EDGs) has been correlated with enhanced anticancer potency, while electron-withdrawing groups (EWGs) tended to reduce efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
